molecular formula C7H4ClFN2 B1593105 4-Chloro-6-fluoro-1H-indazole CAS No. 885520-32-1

4-Chloro-6-fluoro-1H-indazole

Cat. No.: B1593105
CAS No.: 885520-32-1
M. Wt: 170.57 g/mol
InChI Key: CIAYVQROVAHGDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-6-fluoro-1H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring. The presence of chlorine and fluorine atoms at the 4 and 6 positions, respectively, imparts unique chemical properties to this compound. Indazole derivatives are known for their wide range of biological activities and are used in various medicinal and industrial applications.

Mechanism of Action

Target of Action

4-Chloro-6-fluoro-1H-indazole is a type of indazole-containing heterocyclic compound . Indazole compounds have been found to have a wide variety of medicinal applications, including acting as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory diseases . They also have potential roles in the inhibition, regulation, and/or modulation of CHK1 and CHK2 kinases and of the cell volume-regulated human kinase h-sgk .

Mode of Action

It is known that indazole compounds interact with their targets, such as phosphoinositide 3-kinase δ and chk1 and chk2 kinases, leading to changes in cellular processes .

Biochemical Pathways

The biochemical pathways affected by this compound are likely to be those involving its primary targets. For instance, the inhibition of phosphoinositide 3-kinase δ can affect pathways related to cell growth and survival . Similarly, the modulation of CHK1 and CHK2 kinases can influence cell cycle regulation and DNA damage response pathways .

Pharmacokinetics

It has been suggested that the compound has high gastrointestinal absorption and is bbb permeant . Its lipophilicity (Log Po/w) is estimated to be around 1.28 .

Result of Action

The molecular and cellular effects of this compound’s action would depend on its specific targets and the pathways they are involved in. For example, if the compound inhibits phosphoinositide 3-kinase δ, it could lead to reduced cell growth and survival . If it modulates CHK1 and CHK2 kinases, it could affect cell cycle progression and the cellular response to DNA damage .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-6-fluoro-1H-indazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-chloro-2-fluoroaniline with hydrazine hydrate under acidic conditions to form the indazole ring. The reaction is usually carried out in the presence of a catalyst such as copper(II) acetate in dimethyl sulfoxide (DMSO) under an oxygen atmosphere .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of solvents, catalysts, and reaction parameters is crucial for efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-6-fluoro-1H-indazole undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The indazole ring can undergo oxidation to form N-oxides or reduction to form dihydroindazoles.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be employed.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under controlled conditions.

Major Products:

    Substitution Products: Depending on the nucleophile, various substituted indazoles can be formed.

    Oxidation Products: N-oxides of this compound.

    Reduction Products: Dihydroindazoles with reduced aromaticity.

Scientific Research Applications

4-Chloro-6-fluoro-1H-indazole has several scientific research applications:

Comparison with Similar Compounds

    4-Chloro-1H-indazole: Lacks the fluorine atom, resulting in different chemical reactivity and biological activity.

    6-Fluoro-1H-indazole: Lacks the chlorine atom, affecting its binding properties and pharmacokinetics.

    4-Bromo-6-fluoro-1H-indazole: Substitution of chlorine with bromine alters its electronic properties and reactivity.

Uniqueness: 4-Chloro-6-fluoro-1H-indazole is unique due to the combined presence of chlorine and fluorine atoms, which enhances its chemical stability, reactivity, and biological activity. This dual substitution pattern provides a versatile platform for the development of novel compounds with improved pharmacological profiles.

Properties

IUPAC Name

4-chloro-6-fluoro-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClFN2/c8-6-1-4(9)2-7-5(6)3-10-11-7/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIAYVQROVAHGDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1NN=C2)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40646406
Record name 4-Chloro-6-fluoro-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40646406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885520-32-1
Record name 4-Chloro-6-fluoro-1H-indazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885520-32-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-6-fluoro-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40646406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-6-fluoro-1H-indazole
Reactant of Route 2
Reactant of Route 2
4-Chloro-6-fluoro-1H-indazole
Reactant of Route 3
4-Chloro-6-fluoro-1H-indazole
Reactant of Route 4
Reactant of Route 4
4-Chloro-6-fluoro-1H-indazole
Reactant of Route 5
4-Chloro-6-fluoro-1H-indazole
Reactant of Route 6
Reactant of Route 6
4-Chloro-6-fluoro-1H-indazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.